molecular formula C15H9N3O3S2 B2461460 N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 681159-16-0

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2461460
CAS No.: 681159-16-0
M. Wt: 343.38
InChI Key: NZABIKXMLVHLKO-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a chemical hybrid compound incorporating two pharmacologically active moieties: the 8H-indeno[1,2-d]thiazole scaffold and 5-nitrothiophene-2-carboxamide. This combination suggests potential for multi-targeted biological activity in infectious disease and antiviral research. The 8H-indeno[1,2-d]thiazole scaffold has been identified as a novel core structure in the development of inhibitors against SARS-CoV-2 3CL protease, a key enzyme essential for viral replication . Molecular docking studies indicate that derivatives of this scaffold can bind effectively into the substrate-binding sites of the protease . Concurrently, the 5-nitrothiophene unit is a well-established scaffold in anti-infective research. Nitrothiophene-carboxamide-based compounds have been investigated as potent, narrow-spectrum antibacterial agents against problematic Gram-negative pathogens, including multi-drug resistant clinical isolates of E. coli , Shigella , and Salmonella . Research indicates such compounds can act as prodrugs, requiring activation by specific bacterial nitroreductase enzymes (NfsA and NfsB) to exert their bactericidal effect . Furthermore, derivatives of the 5-nitrothiophene core have also demonstrated significant in vitro antiprotozoal activity . This compound is intended for research purposes to further explore these mechanisms of action and its potential applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S2/c19-14(10-5-6-12(22-10)18(20)21)17-15-16-13-9-4-2-1-3-8(9)7-11(13)23-15/h1-6H,7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZABIKXMLVHLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibits potent anticancer activity across various cancer cell lines.

Case Studies on Anticancer Activity

  • Study on Lung Cancer Cells (A549) :
    • Objective : To evaluate the cytotoxic effects of the compound on A549 lung cancer cells.
    • Findings : The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway.
  • Breast Cancer Cells (MCF7) :
    • Objective : Assess the efficacy against MCF7 breast cancer cells.
    • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 of 10 µM after 48 hours of treatment. Flow cytometry analyses confirmed increased apoptotic cell populations.
  • In Vivo Studies :
    • A xenograft model using MCF7 cells demonstrated tumor growth inhibition of approximately 70% when treated with the compound at a dosage of 25 mg/kg.

Antimicrobial Applications

This compound has also been investigated for its antimicrobial properties, particularly against resistant bacterial strains.

Case Studies on Antimicrobial Activity

  • Study on Methicillin-resistant Staphylococcus aureus (MRSA) :
    • Objective : To evaluate the antimicrobial efficacy against MRSA.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming several conventional antibiotics.
  • Broad-Spectrum Activity :
    • Testing against a panel of Gram-positive and Gram-negative bacteria revealed significant activity with MIC values ranging from 16 to 64 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the indeno-thiazole and nitrothiophene moieties can enhance potency and selectivity.

ModificationEffect on ActivityReference
Nitro Group PositioningIncreased anticancer activity
Thiazole Ring SubstituentsEnha

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of SARS-CoV-2 3CL protease, the compound binds to the active site of the enzyme, preventing it from catalyzing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs based on substituent effects, synthetic yields, and biological relevance.

Substituent Variations on the Indeno-Thiazole Core

describes four 8H-indeno[1,2-d]thiazol-2-amine derivatives with varying N-substituents:

  • N-Allyl (1-5): Yield = 12%
  • N-Phenyl (1-6): Yield = 34%
  • N-(3-Fluorophenyl) (1-7): Yield = 24%
  • N-Methyl (1-8): Yield = 53%

Key observations:

  • Bulky substituents (e.g., allyl, phenyl) result in lower yields due to steric hindrance during synthesis.
  • Electron-withdrawing groups (e.g., 3-fluorophenyl) may reduce reactivity compared to electron-donating groups (e.g., methyl) .

Nitrothiophene Carboxamide Derivatives

and highlight nitrothiophene carboxamides with thiazole-based substituents:

Compound ID Substituent on Thiazole Yield Notable Features
Compound 9 (CAS: 796081-45-3) 4-(4-Fluorophenyl)-5-methyl N/A* Commercial source; antibacterial
Compound 10 4-(4-Fluorophenyl)-5-(dimethylamino) N/A Enhanced solubility via amino group
Compound 11 (CAS: 954010-93-6) 4-(3,4-Difluorophenyl) N/A Improved metabolic stability

*Compound 9 was procured commercially, so synthesis yield is unspecified.

Key observations:

  • Fluorine substituents enhance lipophilicity and metabolic stability, critical for pharmacokinetics .
  • The nitro group on thiophene is conserved across analogs, suggesting its role in bioactivity (e.g., antibacterial action via target binding) .

Antiviral Indeno-Thiazole Derivatives

and detail 8H-indeno[1,2-d]thiazole derivatives optimized for SARS-CoV-2 inhibition. For example:

  • Compound 7a : Methoxy group at position 6 (vs. position 5 in precursor) improved steric compatibility with viral protease.
  • Compound 7k : Thiophene-2-carboxamido substitution demonstrated moderate activity (IC₅₀ = 2.1 µM).

Key observations:

  • Electron-withdrawing groups (e.g., chlorine, nitro) enhance binding affinity to viral targets.
  • Ring-opening analogs (e.g., 10a, 10b) showed reduced activity, underscoring the importance of the fused indeno-thiazole core .

Yield Optimization

  • Methyl and small alkyl substituents (e.g., N-methyl in 1-8) achieve higher yields (>50%) due to reduced steric demands .
  • Bulky or electron-deficient aryl groups (e.g., 3-fluorophenyl in 1-7) require longer reaction times or higher catalyst loads .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The compound features a complex structure that includes an indeno-thiazole moiety and a nitrothiophene group. The presence of these functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Nitro-containing compounds have been recognized for their antimicrobial properties. Research indicates that compounds like this compound may exert their effects through mechanisms similar to those observed in other nitro compounds, such as metronidazole. These mechanisms typically involve the reduction of the nitro group to generate reactive intermediates that can bind to DNA, leading to cellular damage and death .

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, M. luteusTBD
MetronidazoleVarious bacteria1-32 µg/mL
5-NitroimidazoleAnaerobic bacteria0.5-16 µg/mL

Anti-inflammatory Activity

The nitro group in compounds like this compound has been associated with anti-inflammatory effects. Studies have shown that nitro derivatives can inhibit inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as COX-2 and TNF-α, which are critical in the inflammatory response . This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases.

Anticancer Activity

Recent studies have indicated potential anticancer properties of similar nitro compounds. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells. For example, some nitrobenzamide derivatives have shown promise as multi-target lead compounds against various cancer types .

Case Studies

  • Study on Nitrobenzamide Derivatives : A study evaluated the anti-inflammatory effects of various nitrobenzamide derivatives, revealing significant inhibition of iNOS and COX-2 activity. The findings suggest that structural modifications can enhance efficacy against inflammatory diseases .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of substituted thiophenes, including derivatives similar to this compound. Results indicated varying degrees of efficacy against bacterial strains .

Structure-Activity Relationship (SAR)

The SAR analysis of nitro-containing compounds suggests that the positioning and nature of substituents significantly influence biological activity. For instance:

  • Nitro Group Positioning : Compounds with the nitro group at specific positions exhibit enhanced antimicrobial and anti-inflammatory properties.
  • Indeno-Thiazole Moiety : The presence of this moiety appears crucial for maintaining biological activity, possibly due to its ability to stabilize reactive intermediates formed during metabolic processes .

Q & A

Q. What are the key steps for synthesizing N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid with an 8H-indeno[1,2-d]thiazol-2-amine derivative. A common approach includes:

Acid Chloride Formation: React 5-nitrothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to generate the reactive acid chloride intermediate .

Amide Coupling: Combine the acid chloride with 8H-indeno[1,2-d]thiazol-2-amine under basic conditions (e.g., triethylamine or pyridine) to form the carboxamide bond. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Yield optimization relies on stoichiometric control and inert atmosphere conditions .

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra to confirm the presence of the indeno-thiazole proton environment (δ 7.5–8.5 ppm for aromatic protons) and nitro group resonance .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and verifies the molecular formula .
  • X-ray Crystallography: Resolve crystal structures using SHELXL or similar software to confirm stereochemistry and hydrogen-bonding patterns .

Q. What factors influence the stability of this compound in solution?

Methodological Answer: Stability is affected by:

  • pH Sensitivity: The nitro group and thiazole ring are prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Buffered solutions (pH 6–8) are recommended for long-term storage .
  • Light Exposure: The nitrothiophene moiety is photosensitive. Store solutions in amber vials under nitrogen to prevent degradation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate decomposition. Stability assays via HPLC are advised to monitor degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer: SAR studies should systematically modify substituents and evaluate bioactivity:

Core Modifications: Introduce substituents (e.g., halogens, methyl groups) at the indeno-thiazole 6-position or nitrothiophene 4-position to assess electronic effects .

Bioisosteric Replacement: Replace the nitro group with a cyano or trifluoromethyl group to compare potency in antimicrobial or anticancer assays .

Docking Studies: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., bacterial DNA gyrase or kinase enzymes). Validate with in vitro IC₅₀ assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin for comparison) .
  • Purity Validation: Ensure >95% purity via HPLC and quantify trace impurities (e.g., unreacted starting materials) using LC-MS .
  • Mechanistic Profiling: Conduct transcriptomic or proteomic analyses to identify off-target effects that may explain divergent results .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during X-ray analysis of this compound?

Methodological Answer:

Crystal Optimization: Use solvent vapor diffusion with mixed solvents (e.g., chloroform/methanol) to improve crystal quality .

Data Collection: Employ synchrotron radiation for high-resolution data, particularly if crystals are small or weakly diffracting .

Refinement Software: Apply SHELXL’s TWIN and BASF commands to model twinned datasets. Use PLATON to validate twin laws and correct for absorption effects .

Q. What computational methods predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

In Silico Metabolism: Use software like ADMET Predictor or MetaSite to simulate cytochrome P450-mediated oxidation of the indeno-thiazole and nitro groups .

Toxicity Prediction: Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., nitroaromatic moieties) .

Experimental Validation: Compare computational results with in vitro microsomal stability assays (e.g., rat liver microsomes) and Ames tests for mutagenicity .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in different solvents?

Methodological Answer:

Solvent Polarity Index: Correlate solubility with solvent polarity (e.g., logP values). Polar solvents (DMSO) may show higher solubility but induce aggregation at high concentrations .

Temperature Effects: Measure solubility at controlled temperatures (e.g., 25°C vs. 37°C) to assess thermodynamic stability .

Dynamic Light Scattering (DLS): Detect nanoaggregates in solution that may falsely reduce apparent solubility .

Q. How to reconcile discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

Strain-Specific Activity: Test against standardized microbial strains (e.g., ATCC controls) to eliminate variability in clinical isolates .

Checkerboard Assays: Evaluate synergism with known antibiotics (e.g., ciprofloxacin) to identify combinatorial effects .

Membrane Permeability Assays: Use fluorescent probes (e.g., ethidium bromide) to assess whether differences in bacterial membrane penetration explain activity gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.